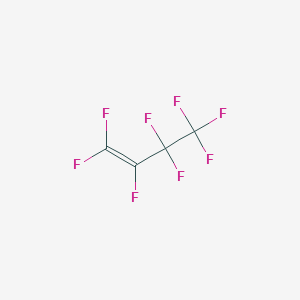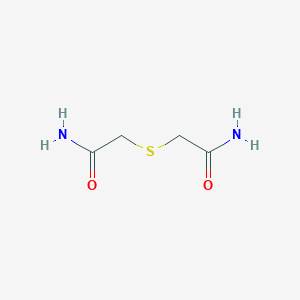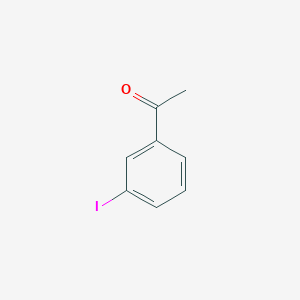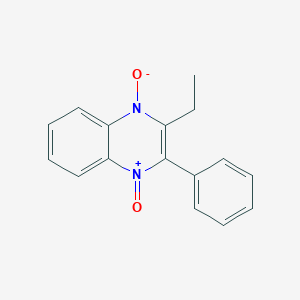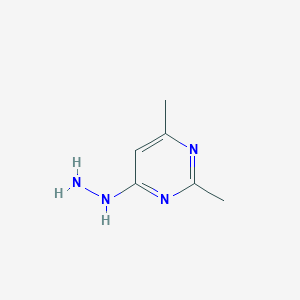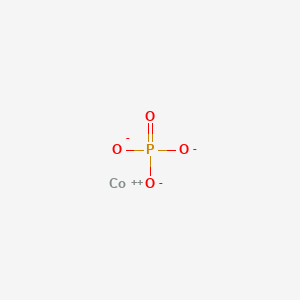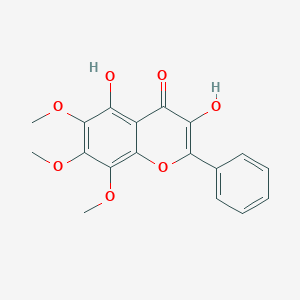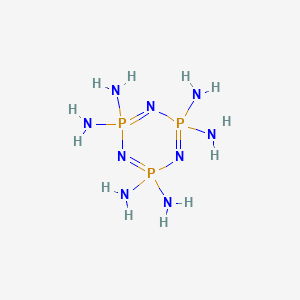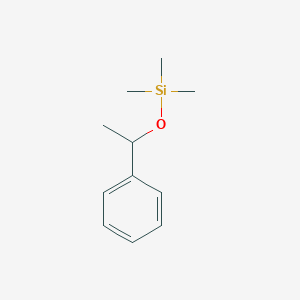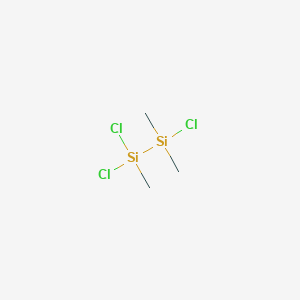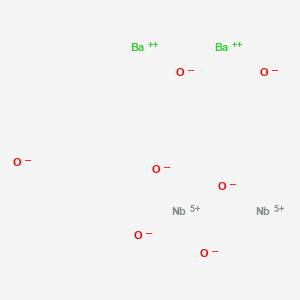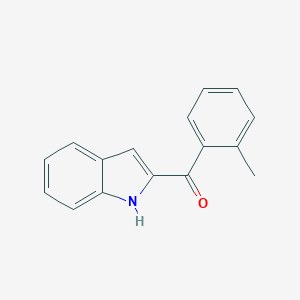
1H-Indol-2-yl(2-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-2-yl(2-methylphenyl)methanone, also known as 2-Methyl-1-(2-indolyl)-1-phenylmethanone, is a synthetic compound that belongs to the indole family. It is commonly used as a research chemical due to its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1H-Indol-2-yl(2-methylphenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It also has affinity for the cannabinoid CB1 receptor and the sigma-1 receptor.
Biochemische Und Physiologische Effekte
1H-Indol-2-yl(2-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cell proliferation. It has also been shown to induce apoptosis in cancer cells and to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Indol-2-yl(2-methylphenyl)methanone in lab experiments include its high potency, selectivity, and availability. However, its limitations include its potential toxicity, lack of long-term safety data, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1H-Indol-2-yl(2-methylphenyl)methanone. These include the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine its long-term safety and potential toxicity.
Conclusion
In conclusion, 1H-Indol-2-yl(2-methylphenyl)methanone is a synthetic compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and to ensure its long-term safety.
Synthesemethoden
The synthesis of 1H-Indol-2-yl(2-methylphenyl)methanone involves the reaction of indole-2-carboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Indol-2-yl(2-methylphenyl)methanone has various applications in scientific research, including the study of serotonin receptors, G protein-coupled receptors, and the endocannabinoid system. It is also used in the development of new drugs for the treatment of various diseases such as depression, anxiety, and cancer.
Eigenschaften
CAS-Nummer |
1026-19-3 |
|---|---|
Produktname |
1H-Indol-2-yl(2-methylphenyl)methanone |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1H-indol-2-yl-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16(18)15-10-12-7-3-5-9-14(12)17-15/h2-10,17H,1H3 |
InChI-Schlüssel |
WIUFCDBYZXHKSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



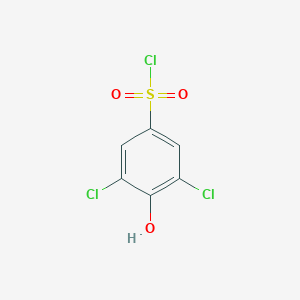
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
